molecular formula C7H13ClN2O2 B14519321 N-Carbamoyl-2-chloro-3,3-dimethylbutanamide CAS No. 62721-34-0

N-Carbamoyl-2-chloro-3,3-dimethylbutanamide

Cat. No.: B14519321
CAS No.: 62721-34-0
M. Wt: 192.64 g/mol
InChI Key: BULQHBVOYXPTSX-UHFFFAOYSA-N
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Description

N-Carbamoyl-2-chloro-3,3-dimethylbutanamide is a chemical compound with the molecular formula C7H13ClN2O2 It is characterized by the presence of a carbamoyl group, a chlorine atom, and a dimethylbutanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-2-chloro-3,3-dimethylbutanamide typically involves the reaction of 2-chloro-3,3-dimethylbutanoyl chloride with urea. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chloro-3,3-dimethylbutanoyl chloride+ureaThis compound\text{2-chloro-3,3-dimethylbutanoyl chloride} + \text{urea} \rightarrow \text{this compound} 2-chloro-3,3-dimethylbutanoyl chloride+urea→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-2-chloro-3,3-dimethylbutanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the formation of 2-chloro-3,3-dimethylbutanoic acid and urea.

    Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, thiols, and alcohols can be used under mild to moderate conditions.

    Hydrolysis: Acidic or basic aqueous solutions are typically employed.

    Oxidation and Reduction: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, may be used.

Major Products Formed

    Substitution Reactions: Various substituted derivatives of this compound.

    Hydrolysis: 2-chloro-3,3-dimethylbutanoic acid and urea.

    Oxidation and Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

N-Carbamoyl-2-chloro-3,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Carbamoyl-2-chloro-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Carbamoyl-2-chloro-3,3-dimethylbutanoic acid
  • N-Carbamoyl-2-chloro-3,3-dimethylbutanamide derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a carbamoyl group and a chlorine atom. These features confer distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

62721-34-0

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

IUPAC Name

N-carbamoyl-2-chloro-3,3-dimethylbutanamide

InChI

InChI=1S/C7H13ClN2O2/c1-7(2,3)4(8)5(11)10-6(9)12/h4H,1-3H3,(H3,9,10,11,12)

InChI Key

BULQHBVOYXPTSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)NC(=O)N)Cl

Origin of Product

United States

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